Neopentyl glycol dimethacrylate

Description

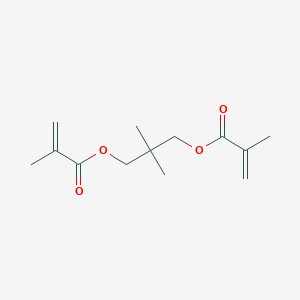

Structure

3D Structure

Properties

IUPAC Name |

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMPOIOSDXIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30619-19-3 | |

| Record name | Neopentyl glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044867 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1985-51-9 | |

| Record name | Neopentyl glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neopentyl glycol dimethacrylate synthesis mechanism

An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound (NPGDMA), a functional monomer widely utilized in the production of polymers for coatings, adhesives, and dental materials.[1] This document details the core synthesis pathways, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Mechanisms

The industrial preparation of this compound is primarily achieved through two main routes: the direct esterification of neopentyl glycol with methacrylic acid and the transesterification of neopentyl glycol with an alkyl methacrylate (B99206), typically methyl methacrylate.[2][3]

Direct Esterification

Direct esterification involves the reaction of neopentyl glycol (NPG) with two equivalents of methacrylic acid, typically in the presence of an acid catalyst. The reaction produces NPGDMA and water as a byproduct. To drive the reaction to completion, the water is continuously removed, often through azeotropic distillation using a suitable solvent like cyclohexane (B81311).[2]

Reaction: Neopentyl Glycol + 2 Methacrylic Acid ⇌ this compound + 2 H₂O

Commonly used catalysts for this process include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts such as sodium bisulfate.[2] Polymerization inhibitors, such as hydroquinone (B1673460) or p-methoxyphenol, are essential to prevent the polymerization of the methacrylate monomers and products at the elevated temperatures required for the reaction.[2]

Transesterification

Transesterification is another widely used method for NPGDMA synthesis. This process involves reacting neopentyl glycol with a methyl methacrylate. The reaction is driven forward by the removal of the methanol (B129727) byproduct, often accomplished through reactive distillation.[2][3]

Reaction: Neopentyl Glycol + 2 Methyl Methacrylate ⇌ this compound + 2 Methanol

This method can be catalyzed by a variety of compounds, including alkali metal carbonates and thiocyanates, as well as organotin compounds.[2][3] Similar to direct esterification, polymerization inhibitors are crucial for preventing unwanted polymerization.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via transesterification and direct esterification as reported in the literature.

Table 1: Quantitative Data for Transesterification Synthesis of NPGDMA [2][3]

| Parameter | Value |

| Reactants | |

| Neopentyl Glycol | 1 mole |

| Methyl Methacrylate | 3.0 - 6.0 moles |

| Catalyst | |

| Type | Composite of Carbonate and Thiocyanate |

| Concentration | 0.5% - 5.0% of total raw material mass |

| Inhibitor | |

| Type | Nitroxide free radical |

| Concentration | 0.05% - 0.5% of total raw material mass |

| Reaction Conditions | |

| Temperature | 90°C - 130°C |

| Distillation Tower Top Temp. | 63°C - 70°C |

| Yield & Purity | |

| Purity | > 99.0% |

Table 2: Quantitative Data for Direct Esterification Synthesis of NPGDMA

| Parameter | Value |

| Reactants | |

| Neopentyl Glycol | 1 mole |

| Methacrylic Acid | > 2 moles (excess) |

| Catalyst | |

| Type | Sodium Bisulfate |

| Inhibitor | |

| Type | Hydroquinone |

| Water Entrainer | |

| Type | Cyclohexane |

| Yield & Purity | |

| Ester Yield | > 94% |

| Purity | 98% |

Experimental Protocols

Transesterification via Reactive Distillation

This protocol is based on a method using methyl methacrylate and neopentyl glycol with a composite catalyst.[2][3]

Materials:

-

Methyl Methacrylate

-

Neopentyl Glycol

-

Composite Catalyst (e.g., Potassium Carbonate and Potassium Thiocyanate)

-

Polymerization Inhibitor (e.g., Nitroxide free radical)

Equipment:

-

Reactor with stirrer, heating mantle, and temperature controller

-

Reactive distillation column

-

Condenser

-

Receiving flask for azeotrope

-

Separation vessel

-

Vacuum distillation setup

Procedure:

-

Charge the reactor with methyl methacrylate and neopentyl glycol in a molar ratio between 3.0:1 and 6.0:1.

-

Add the catalyst (0.5% - 5.0% of total reactant mass) and polymerization inhibitor (0.05% - 0.5% of total reactant mass) to the reactor.

-

Begin stirring and heat the reactor to a temperature of 95°C - 110°C.

-

As the reaction commences, control the temperature of the top of the distillation column to 63°C - 70°C to remove the methanol/methyl methacrylate azeotrope.

-

Continue the reaction, allowing the reactor temperature to gradually increase to 110°C - 130°C towards the end of the reaction.

-

Once the reaction is complete (indicated by a rise in the distillation head temperature), cool the reaction mixture.

-

Transfer the crude product to a separation vessel for purification.

-

Perform a two-stage vacuum distillation:

-

First, remove the excess methyl methacrylate at a vacuum of 10-15 kPa and a column top temperature of 40-50°C.

-

Second, distill the this compound product at a vacuum of 0.01-2 kPa and a column top temperature of 80-150°C, leaving the catalyst, inhibitor, and heavier components behind.

-

-

Collect the purified NPGDMA product.

Direct Esterification with Azeotropic Water Removal

This protocol is a general procedure based on the esterification of neopentyl glycol with methacrylic acid.

Materials:

-

Neopentyl Glycol

-

Methacrylic Acid

-

Acid Catalyst (e.g., Sodium Bisulfate)

-

Polymerization Inhibitor (e.g., Hydroquinone)

-

Water Entrainer (e.g., Cyclohexane)

Equipment:

-

Reactor with stirrer, heating mantle, and temperature controller

-

Dean-Stark trap

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Charge the reactor with neopentyl glycol, an excess of methacrylic acid, the acid catalyst, and the polymerization inhibitor.

-

Add the water entrainer (cyclohexane) to the reactor.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture.

-

Wash the organic phase with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted methacrylic acid, followed by washing with water until neutral.

-

Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the cyclohexane using a rotary evaporator.

-

Purify the crude NPGDMA by vacuum distillation to obtain the final product.

Visualizations

Signaling Pathways (Reaction Mechanisms)

References

An In-depth Technical Guide to Two Core Chemical Compounds

Executive Summary: This technical guide provides a comprehensive overview of two distinct chemical compounds: Neopentyl glycol dimethacrylate (CAS 1985-51-9), a versatile crosslinking agent, and 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), a key intermediate in the synthesis of widely used antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their properties, handling, and experimental applications. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Section 1: this compound (CAS 1985-51-9)

This compound (NPGDMA) is a difunctional methacrylate (B99206) ester recognized for its utility as a crosslinking agent in polymerization processes.[1][2] Its unique molecular structure, derived from neopentyl glycol, imparts desirable characteristics such as high purity, good thermal stability, and resistance to hydrolysis.[1] It is a colorless to pale yellow liquid with a relatively low viscosity, making it easy to handle in various formulations.[2] NPGDMA is commonly employed in the production of coatings, adhesives, and dental materials.[2]

Core Properties of this compound

A summary of the key physical and chemical properties of NPGDMA is provided below.

| Property | Value |

| CAS Number | 1985-51-9 |

| Molecular Formula | C₁₃H₂₀O₄ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.003 g/mL at 25 °C |

| Boiling Point | 87 °C at 0.6 mm Hg |

| Refractive Index | 1.453 at 20 °C |

| Purity | >90.0% (GC) |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Handling and Safety

NPGDMA is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[3][5] It should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as oxidizing agents, bases, strong acids, and peroxides.[3]

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water.[5]

Experimental Protocols

Free-Radical Crosslinking Polymerization:

This protocol describes a typical bulk polymerization of NPGDMA.

-

Materials: this compound (monomer), a free-radical initiator (e.g., benzoyl peroxide), and a chain transfer agent (e.g., lauryl mercaptan, optional, to control molecular weight).

-

Procedure: a. In a reaction vessel, combine NPGDMA with the desired concentration of the free-radical initiator. b. If used, add the chain transfer agent to the mixture. c. The mixture is then heated to a specific temperature to initiate polymerization. The reaction can also be initiated by UV light if a photoinitiator is used.[7] d. The polymerization is allowed to proceed for a predetermined time, resulting in a crosslinked polymer network. e. The resulting polymer can be characterized for its mechanical and thermal properties.

Visualizations

Caption: Workflow for the synthesis of crosslinked polymers using NPGDMA.

Section 2: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2)

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a key chemical intermediate in the synthesis of prominent triazole antifungal drugs, including Itraconazole and Posaconazole.[8][9] These drugs are crucial in treating a variety of fungal infections. The synthesis of this piperazine (B1678402) derivative is a critical step in the overall manufacturing process of these pharmaceuticals.

Core Properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

The table below summarizes the essential properties of this compound.

| Property | Value |

| CAS Number | 74852-61-2 |

| Molecular Formula | C₁₇H₁₉N₃O₃ |

| Molecular Weight | 313.35 g/mol |

| Appearance | Light yellow crystal or white solid powder |

| Melting Point | 189-193 °C |

| Purity | 97% - 100% |

| Storage | Sealed in dry, room temperature conditions.[10] |

Handling and Safety

This compound is harmful if swallowed (H302). Standard laboratory safety precautions should be followed, including the use of protective gloves, clothing, and eye protection.[11] Handling should be performed in a well-ventilated area to avoid dust formation and inhalation.[11]

First Aid Measures:

-

Inhalation: Move victim to fresh air.[11]

-

Skin Contact: Wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine:

This protocol outlines a common synthetic route.[12]

-

Step 1: Formation of 1-(4-methoxyphenyl)piperazine (B173029). a. Diethanolamine is reacted with hydrobromic acid (HBr) with reflux for 12 hours. b. The excess HBr is distilled off. c. The crude product is reacted with p-anisidine (B42471) and sodium carbonate in 1-butanol (B46404) at 120°C for 5 hours, followed by the addition of more sodium carbonate and continued heating for 24 hours. d. After cooling, the mixture is worked up with water and the pH is adjusted to 12 with sodium hydroxide. The product is extracted and converted to its HCl salt for purification by recrystallization.

-

Step 2: N-Arylation to form 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. a. The purified 1-(4-methoxyphenyl)piperazine is reacted with p-chloronitrobenzene. This is a nucleophilic aromatic substitution (SNAr) reaction.

-

Step 3 (Optional): Demethylation to form 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. a. The methoxy (B1213986) group can be cleaved using a mixture of HBr and acetic anhydride (B1165640) at 140°C for 12 hours to yield the corresponding phenol, which is also a key intermediate for antifungal synthesis.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 1985-51-9: this compound [cymitquimica.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. This compound | C13H20O4 | CID 16135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.es [fishersci.es]

- 7. Buy this compound | 1985-51-9 [smolecule.com]

- 8. darshanpharmaindia.in [darshanpharmaindia.in]

- 9. iconpharmachem.com [iconpharmachem.com]

- 10. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Solubility of Neopentyl Glycol Dimethacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neopentyl glycol dimethacrylate (NPGDMA) in various organic solvents. NPGDMA is a difunctional methacrylate (B99206) ester widely utilized as a crosslinking agent in the formulation of polymers, particularly in coatings, adhesives, and dental materials.[1] Its solubility is a critical parameter for formulation development, ensuring homogeneity and optimal performance of the final product.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[2] this compound, with its ester functional groups, is expected to be soluble in a range of organic solvents. Factors such as temperature and the specific molecular interactions between the solute and solvent molecules also play a significant role in determining the extent of solubility.[2][3]

Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound (NPGDMA) | Various Organic Solvents | Soluble | Not Specified |

| Water | Limited Solubility | Not Specified | |

| Ethylene Glycol Dimethacrylate (EGDMA) | Acetone | Soluble | Not Specified |

| Ethanol | Soluble | Not Specified | |

| Triethylene Glycol Dimethacrylate (TEGDMA) | Acetone | > 10% | Not Specified |

| Ethanol | > 10% | Not Specified | |

| Ether | > 10% | Not Specified | |

| Petroleum Ether | > 10% | Not Specified | |

| 1,4-Butanediol Dimethacrylate | Ethanol | Readily Miscible | Not Specified |

| Acetone | Readily Miscible | Not Specified | |

| Chloroform | Readily Miscible | Not Specified | |

| Water | Sparingly Soluble | Not Specified |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the visual determination of the solubility of a liquid monomer, such as this compound, in an organic solvent at ambient temperature. This method is based on establishing miscibility.

Objective: To determine if this compound is soluble in a given organic solvent at a specific concentration.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, tetrahydrofuran)

-

Glass vials or test tubes with closures

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

Procedure:

-

Preparation of the Mixture:

-

Using a clean and dry pipette or graduated cylinder, add a known volume of the organic solvent to a glass vial.

-

Add a pre-determined volume of this compound to the same vial to achieve the desired concentration (e.g., 1%, 5%, 10% w/v).

-

-

Mixing:

-

Securely cap the vial.

-

Agitate the mixture vigorously using a vortex mixer or by shaking manually for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

-

Observation:

-

Allow the mixture to stand undisturbed for a short period (e.g., 5-10 minutes).

-

Visually inspect the mixture against a well-lit background.

-

Soluble/Miscible: The mixture appears as a single, clear, and homogenous phase with no visible separation or cloudiness.

-

Insoluble/Immiscible: The mixture separates into two distinct layers, or the solution appears cloudy or hazy, indicating a lack of complete dissolution.

-

-

-

Reporting:

-

Record the observation, noting the solvent, concentration, and temperature at which the test was conducted.

-

Workflow for Solubility Determination

Synthesis of this compound

This compound is typically synthesized through a two-step process. The first step involves the synthesis of neopentyl glycol, followed by its esterification with methacrylic acid or transesterification with methyl methacrylate.

The synthesis of neopentyl glycol is commonly achieved via an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde, followed by a reduction step.[4] The resulting neopentyl glycol is then reacted with methacrylic acid in the presence of an acid catalyst to form this compound.[5]

Synthesis Pathway of this compound

References

- 1. guidechem.com [guidechem.com]

- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103755565B - The preparation method of this compound - Google Patents [patents.google.com]

The Role of Neopentyl Glycol Dimethacrylate (NPGDMA) as a Crosslinking Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dimethacrylate (NPGDMA) is a difunctional monomer utilized extensively as a crosslinking agent in the formation of polymer networks.[1] Its unique chemical structure, characterized by two methacrylate (B99206) groups attached to a neopentyl glycol core, imparts a combination of desirable properties to the resulting polymers, including thermal stability, chemical resistance, and enhanced mechanical strength.[1] This technical guide provides a comprehensive overview of NPGDMA's role as a crosslinking agent, detailing its synthesis, polymerization mechanisms, and its impact on the physicochemical properties of crosslinked materials. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the properties of NPGDMA for a variety of applications, from dental composites to scaffolds for tissue engineering.

Synthesis of this compound

NPGDMA is typically synthesized via a transesterification reaction between methyl methacrylate and neopentyl glycol.[2][3] This process is carried out in the presence of a catalyst and a polymerization inhibitor to prevent premature polymerization.[2][3]

Reaction Scheme

The overall reaction for the synthesis of NPGDMA is as follows:

Experimental Protocol: Laboratory-Scale Synthesis of NPGDMA

This protocol is adapted from established industrial synthesis methods and can be modified for laboratory-scale production.[2][3][4]

Materials:

-

Methyl methacrylate (MMA)

-

Neopentyl glycol (NPG)

-

Catalyst (e.g., potassium carbonate)[3]

-

Polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ)

-

Reaction vessel equipped with a stirrer, thermometer, and distillation column

Procedure:

-

Charging the Reactor: In a reaction vessel, combine neopentyl glycol and a molar excess of methyl methacrylate (e.g., a 3:1 to 6:1 molar ratio of MMA to NPG).[2]

-

Addition of Catalyst and Inhibitor: Add the catalyst (e.g., 0.5-5.0% of the total reactant mass) and the polymerization inhibitor (e.g., 0.05-0.5% of the total reactant mass) to the mixture.[2]

-

Reaction: Heat the mixture to a temperature between 90-130°C while stirring.[2] The methanol byproduct will be removed by distillation, driving the reaction to completion.

-

Purification: After the reaction is complete, the excess methyl methacrylate is removed by vacuum distillation. The remaining product is then further purified to remove the catalyst and inhibitor, yielding NPGDMA with a purity of over 99%.[3]

Polymerization and Crosslinking

NPGDMA's two methacrylate groups enable it to act as a crosslinker, forming a three-dimensional polymer network. This process is typically initiated by free radicals generated by photolysis or thermal decomposition of an initiator.

Free-Radical Photopolymerization

Photopolymerization is a common method for curing NPGDMA-containing formulations, particularly in dental and biomedical applications.

Experimental Protocol: Photopolymerization of NPGDMA Hydrogels

This protocol outlines a general procedure for the fabrication of NPGDMA-crosslinked hydrogels.

Materials:

-

NPGDMA

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., phosphate-buffered saline for hydrogels)

-

UV light source (e.g., 365 nm)

Procedure:

-

Preparation of the Monomer Solution: Dissolve the desired concentration of NPGDMA and photoinitiator (typically 0.1-1.0 wt%) in the chosen solvent.

-

Molding: Pour the monomer solution into a mold of the desired shape and dimensions.

-

UV Curing: Expose the solution to UV light for a specified time and intensity to initiate polymerization and crosslinking. The curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.

-

Post-Curing and Purification: After curing, the hydrogel can be removed from the mold and washed to remove any unreacted monomer and photoinitiator.

Physicochemical Properties of NPGDMA-Crosslinked Polymers

The incorporation of NPGDMA as a crosslinking agent significantly influences the mechanical properties, swelling behavior, and biocompatibility of the resulting polymer network.

Mechanical Properties

The crosslink density, which is directly related to the concentration of NPGDMA, is a primary determinant of the mechanical properties of the polymer. Higher concentrations of NPGDMA generally lead to a more rigid material with increased compressive and flexural strength.

Table 1: Representative Mechanical Properties of NPGDMA-Based Materials

| Property | Dental Resin Composite | Bone Cement | Hydrogel Scaffold |

| Flexural Strength (MPa) | 80 - 140[5][6][7] | 50 - 100 | 0.1 - 10 |

| Compressive Strength (MPa) | 200 - 350 | 70 - 110[8] | 0.05 - 5[9][10] |

| Young's Modulus (GPa) | 10 - 20 | 2 - 4 | 0.001 - 0.1 |

Note: The values in this table are representative ranges for materials containing dimethacrylate crosslinkers and may vary depending on the specific formulation, filler content, and testing conditions. Experimental determination is necessary for specific NPGDMA-based materials.

Swelling Behavior and Network Properties

For hydrogels, the swelling ratio is a critical parameter that is inversely related to the crosslink density. A higher concentration of NPGDMA results in a tighter network structure, which restricts the uptake of water and leads to a lower swelling ratio.

Table 2: Representative Swelling and Network Properties of NPGDMA Hydrogels

| NPGDMA Concentration (mol%) | Swelling Ratio (%) | Mesh Size (nm) |

| 1 | 1000 - 1500 | 15 - 25 |

| 5 | 400 - 700 | 8 - 15 |

| 10 | 150 - 300 | 3 - 8 |

Note: These values are illustrative and depend on the specific polymer system and swelling medium. The mesh size is an estimate of the distance between crosslinks in the swollen state.[11]

Biocompatibility and Cytotoxicity

The biocompatibility of NPGDMA-crosslinked materials is crucial for biomedical applications. While the crosslinked polymer network is generally considered biocompatible, the presence of unreacted NPGDMA monomer can lead to cytotoxic effects.[12] Therefore, thorough washing of the material after polymerization is essential to remove any leachable components.[13]

Table 3: Representative In Vitro Cytotoxicity of NPGDMA-Based Materials

| NPGDMA Concentration in Eluate (mM) | Cell Viability (%) | Cytotoxicity Rating |

| < 0.1 | > 90 | Non-cytotoxic |

| 0.1 - 0.5 | 60 - 90 | Slightly cytotoxic |

| 0.5 - 1.0 | 30 - 59 | Moderately cytotoxic |

| > 1.0 | < 30 | Severely cytotoxic |

Note: Cell viability is typically assessed using assays such as MTT or Live/Dead staining.[14][15] The values presented are general guidelines and can vary depending on the cell type and exposure time.

Experimental Protocols for Material Characterization

Mechanical Testing

Procedure for Compressive Strength Testing:

-

Prepare cylindrical samples of the NPGDMA-crosslinked polymer with a defined diameter and height.

-

Place the sample between the platens of a universal testing machine.

-

Apply a compressive load at a constant crosshead speed until the sample fails.

-

Record the load and displacement data to generate a stress-strain curve.

-

The compressive strength is the maximum stress the material can withstand before failure. The compressive modulus is calculated from the initial linear portion of the stress-strain curve.

Swelling Ratio Determination

Procedure:

-

Prepare and thoroughly dry pre-weighed samples of the NPGDMA hydrogel (Wd).

-

Immerse the dry samples in a suitable swelling medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C).

-

At regular intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).

-

Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

-

The swelling ratio is calculated as: ((Ws - Wd) / Wd) * 100%.

In Vitro Cytotoxicity Assay

Procedure using MTT Assay:

-

Prepare extracts of the NPGDMA-crosslinked material by incubating it in a cell culture medium for a specified period.

-

Seed cells (e.g., fibroblasts or osteoblasts) in a 96-well plate and allow them to adhere.

-

Replace the culture medium with the prepared extracts at various dilutions.

-

Incubate the cells for 24, 48, or 72 hours.

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Cell viability is expressed as a percentage relative to untreated control cells.

Applications in Drug Development and Biomedical Research

The tunable properties of NPGDMA-crosslinked polymers make them attractive for a range of biomedical applications.

-

Dental Restoratives: NPGDMA is a common crosslinking monomer in dental composites, where it contributes to the material's strength and durability.[5]

-

Bone Cements: In orthopedic applications, NPGDMA can be used in the formulation of bone cements for joint arthroplasty, providing mechanical stability.[8][16]

-

Drug Delivery: The porous structure of NPGDMA-crosslinked hydrogels can be utilized to encapsulate and control the release of therapeutic agents.

-

Tissue Engineering: NPGDMA-based scaffolds can provide a temporary, biocompatible framework for cell growth and tissue regeneration.[17]

Conclusion

This compound is a versatile and effective crosslinking agent that offers a wide range of tunable properties in polymer networks. By controlling the concentration of NPGDMA and the polymerization conditions, researchers can tailor the mechanical strength, swelling behavior, and biocompatibility of materials for specific applications in drug development, tissue engineering, and beyond. This guide provides a foundational understanding of NPGDMA's role and offers detailed protocols to facilitate its use in a research and development setting. Further investigation into the long-term degradation products and in vivo performance of NPGDMA-based materials will continue to expand their potential in the biomedical field.

References

- 1. CAS 1985-51-9: this compound [cymitquimica.com]

- 2. CN103755565A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN103755565B - The preparation method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. wam.edu.pl [wam.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. complexfluids.umd.edu [complexfluids.umd.edu]

- 12. thno.org [thno.org]

- 13. Elution of leachable components from composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Applications of Neopentyl Glycol Dimethacrylate in Polymer Chemistry: An In-depth Technical Guide

Abstract

Neopentyl glycol dimethacrylate (NPGDMA) is a difunctional monomer widely utilized in polymer chemistry to form highly crosslinked three-dimensional polymer networks. Its unique molecular structure, derived from neopentyl glycol, imparts desirable properties such as high reactivity, good thermal stability, and resistance to hydrolysis to the resulting polymers. This technical guide provides a comprehensive overview of the applications of NPGDMA in various fields, with a particular focus on dental composites, hydrogels for drug delivery, and industrial coatings and adhesives. The guide details the polymerization mechanisms of NPGDMA, presents quantitative data on the mechanical and physicochemical properties of NPGDMA-based polymers, and provides exemplary experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of NPGDMA in their work.

Introduction to this compound (NPGDMA)

This compound is an organic compound that serves as a crucial building block in the synthesis of a wide array of polymeric materials.[1] It is characterized by two methacrylate (B99206) functional groups attached to a neopentyl glycol backbone.[2] This bifunctionality allows it to act as a crosslinking agent, forming strong and stable polymer networks upon polymerization.[3][4]

Chemical Structure and Properties

The chemical structure of NPGDMA features a central neopentyl glycol core, which provides thermal stability and hydrolysis resistance to the polymer network.[1] The two methacrylate groups are highly reactive and readily undergo polymerization, especially when exposed to initiators like UV light or heat.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1985-51-9 | [1] |

| Molecular Formula | C13H20O4 | [3][5] |

| Molecular Weight | 240.30 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid or white solid | [1][3] |

| Boiling Point | 132-134 °C at 4 mmHg | [5] |

| Density | 1.023 g/mL at 25 °C | [5][7] |

| Refractive Index | 1.453 at 20 °C | [5][7] |

| Purity | >90.0% (GC) | [1][6] |

Key Characteristics

The key advantages of using NPGDMA in polymer formulations include:

-

High Reactivity : The presence of two methacrylate groups allows for rapid polymerization and curing.[1]

-

Excellent Mechanical Properties : Polymers incorporating NPGDMA often exhibit enhanced hardness, scratch resistance, and tensile strength.[1][3]

-

Good Chemical and Thermal Resistance : The neopentyl glycol structure contributes to the durability of the resulting polymers.[1][3]

-

Low Volatility : Compared to other reactive diluents, NPGDMA has a lower volatility.[1]

Polymerization of NPGDMA

NPGDMA typically undergoes free-radical polymerization, which can be initiated by thermal initiators or by photoinitiators upon exposure to UV light.[2][4]

Free-Radical Polymerization Mechanism

The polymerization of NPGDMA follows the classic three steps of a chain-growth polymerization: initiation, propagation, and termination.

-

Initiation : A free radical initiator (e.g., a peroxide or an azo compound) is decomposed by heat or light to generate free radicals. These radicals then react with an NPGDMA monomer to create a monomer radical.

-

Propagation : The monomer radical adds to another NPGDMA monomer, and this process repeats, rapidly forming a growing polymer chain. As NPGDMA is difunctional, the growing chains can crosslink with each other, leading to the formation of a three-dimensional network.

-

Termination : The growth of polymer chains is terminated by the combination or disproportionation of two radical chain ends.

References

- 1. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained Drug Release from Dual‐Responsive Hydrogels for Local Cancer Chemo–Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Safe Handling of NPGDMA: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols for Neopentyl Glycol Dimethacrylate (NPGDMA) is paramount. This technical guide provides an in-depth overview of the NPGDMA Safety Data Sheet (SDS), detailing essential safety information, handling precautions, and emergency procedures.

Core Safety and Physical Properties

NPGDMA, also known as 2,2-dimethylpropane-1,3-diyl bis(2-methylacrylate), is a colorless liquid utilized in the synthesis of polymer materials.[1] While it offers advantageous properties such as good solubility in organic solvents and stability to light and oxygen, it also presents potential hazards that necessitate careful handling.[1]

Below is a summary of the key quantitative safety and physical data for NPGDMA, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C13H20O4 | [1][2][3] |

| Molecular Weight | 240.3 g/mol | [2][3] |

| Density | 1.003 g/mL at 25 °C | [3] |

| Boiling Point | 87 °C at 0.6 mm Hg | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | n20/D 1.453 | [3] |

| Viscosity | 6.5 cP at 20 °C | [3] |

Hazard Identification and Precautionary Measures

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), NPGDMA is classified as causing skin and serious eye irritation.[4][5][6] It may also cause an allergic skin reaction and respiratory irritation.[6][7]

Hazard Statements:

-

H317: May cause an allergic skin reaction.[7]

Precautionary Statements:

Users should wash hands and face thoroughly after handling, wear protective gloves and eye protection, and avoid breathing mist, vapors, or spray.[4][5][6][7][8] Contaminated work clothing should not be allowed out of the workplace.[7][8]

Experimental Protocols: Handling and Storage

Safe Handling:

-

Wear suitable protective clothing, including gloves and eye/face protection.[1][4][8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][9]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]

Storage:

-

Store away from direct sunlight.[1]

-

Keep refrigerated to maintain product quality.[9]

-

Incompatible with strong oxidizing agents, peroxides, strong acids, and strong bases.[9]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[4][5]

-

Skin Contact: Take off immediately all contaminated clothing and wash it before reuse.[4][8] Wash skin with plenty of water.[4][5] If skin irritation or a rash occurs, get medical advice or attention.[4][8]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Accidental Release Measures:

In the event of a spill, collect the leaking liquid in sealable containers as far as possible. Absorb the remaining liquid in sand or an inert absorbent and then store and dispose of it according to local regulations.[8] Ensure adequate ventilation and wear a chemical protection suit.[8]

Visualizing Safety Protocols

To further clarify the necessary safety procedures, the following diagrams illustrate the logical workflow for handling an NPGDMA spill and the required personal protective equipment.

Caption: Workflow for handling an NPGDMA spill.

Caption: Personal Protective Equipment for handling NPGDMA.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1985-51-9 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. scipoly.com [scipoly.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Hydrolysis Resistance of Neopentyl Glycol Dimethacrylate Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis resistance of neopentyl glycol dimethacrylate (NPGDMA) polymers. NPGDMA is a key monomer used in a variety of applications, including dental resins, coatings, and drug delivery systems, where long-term stability in aqueous environments is crucial. Its unique molecular structure imparts a notable resistance to hydrolytic degradation compared to other dimethacrylates.

Core Principles of NPGDMA's Hydrolytic Stability

This compound's enhanced resistance to hydrolysis is primarily attributed to the steric hindrance provided by the neopentyl glycol core. The two methyl groups on the central carbon atom of the neopentyl structure create a crowded environment around the ester linkages, physically impeding the approach of water molecules and hydroxyl ions that would initiate the hydrolysis process. This structural feature significantly slows down the degradation of the polymer network, leading to a longer service life in aqueous or humid conditions.[1][2]

Experimental Assessment of Hydrolytic Stability

The hydrolytic stability of NPGDMA polymers is typically evaluated through accelerated aging protocols. These experiments involve exposing the polymer samples to aqueous solutions under controlled conditions of temperature and pH for extended periods. The extent of degradation is then quantified by measuring changes in various physical and chemical properties.

Generalized Experimental Protocol

A standard protocol for assessing the hydrolytic stability of dimethacrylate-based polymers involves the following steps:

-

Sample Preparation: Polymer samples of defined dimensions are prepared, typically by light-curing the NPGDMA-containing resin. The initial dry mass and relevant mechanical properties (e.g., flexural strength, hardness) of the samples are measured and recorded.

-

Immersion: The samples are immersed in a hydrolytic medium, which is often deionized water, phosphate-buffered saline (PBS) to simulate physiological conditions, or solutions of varying pH to assess stability in acidic or alkaline environments.

-

Accelerated Aging: The immersed samples are placed in an incubator at a constant, often elevated, temperature (e.g., 37°C for physiological simulation or higher temperatures like 60°C or more to accelerate aging) for a predetermined duration, with time points for analysis typically set at 24 hours, 7 days, 30 days, and longer intervals.[3]

-

Analysis of Degradation: At each time point, samples are removed from the solution, rinsed, and dried to a constant weight. The following parameters are then measured:

-

Mass Loss: Calculated as the percentage decrease from the initial dry mass.

-

Water Sorption and Solubility: Determined by measuring the mass of the wet sample after immersion and the final dry mass after re-drying.

-

Change in Mechanical Properties: Flexural strength, elastic modulus, and hardness are re-measured to assess the impact of hydrolysis on the polymer's structural integrity.[3]

-

Molecular Weight Analysis: Techniques like Gel Permeation Chromatography (GPC) can be used to determine changes in the polymer's molecular weight distribution, indicating chain scission.

-

Analysis of Leachables: The immersion medium can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify any leached monomers or degradation products, such as methacrylic acid and neopentyl glycol.

-

Experimental Workflow

Workflow for assessing the hydrolytic stability of NPGDMA polymers.

Quantitative Data on Hydrolytic Degradation

| Polymer System | Mass Loss (%) | Water Sorption (µg/mm³) | Flexural Strength Reduction (%) |

| NPGDMA (Hypothetical) | < 1 | ~15-20 | < 5 |

| Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) | 1-2 | ~40-60 | 10-20 |

| Triethylene glycol dimethacrylate (TEGDMA) | 2-4 | ~50-70 | 20-30 |

| Urethane dimethacrylate (UDMA) | 1-2 | ~30-50 | 10-15 |

This table is for illustrative purposes to demonstrate typical data presentation and highlights the expected superior performance of NPGDMA.

Factors Influencing Hydrolysis of Dimethacrylate Polymers

Several factors can influence the rate and extent of hydrolytic degradation of dimethacrylate polymer networks. Understanding these factors is crucial for designing durable materials for specific applications.

Factors influencing the hydrolytic degradation of dimethacrylate polymers.

Mechanism of Hydrolysis: Ester Cleavage

The fundamental chemical reaction underlying the hydrolytic degradation of NPGDMA polymers is the cleavage of the ester linkages within the polymer backbone. This reaction can be catalyzed by acids or bases and is temperature-dependent. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

Simplified pathway of ester hydrolysis in NPGDMA polymers.

The cleavage of the ester bond results in the formation of a carboxylic acid group (from the methacrylate (B99206) portion) and a hydroxyl group (on the neopentyl glycol portion), leading to scission of the polymer chain. Over time, this process can lead to a decrease in the polymer's molecular weight, a reduction in its mechanical properties, and the leaching of degradation products.

Conclusion and Future Research

This compound polymers exhibit excellent resistance to hydrolytic degradation, a property conferred by the sterically hindered neopentyl glycol core. While qualitative evidence for this stability is strong, there is a notable lack of comprehensive, publicly available quantitative data that directly compares NPGDMA with other dimethacrylates under standardized hydrolytic aging conditions. Future research should focus on generating this data to provide a clearer, quantitative understanding of the long-term performance of NPGDMA-based materials. Such studies would be invaluable for the design and development of next-generation dental materials, coatings, and drug delivery systems with enhanced durability and reliability.

References

Methodological & Application

Application Notes and Protocols: NPGDMA Photopolymerization for 3D Printing Resins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Neopentyl Glycol Dimethacrylate (NPGDMA) in photopolymerizable resins for 3D printing. These guidelines are intended for researchers and professionals in scientific and drug development fields who are exploring the use of NPGDMA for fabricating complex structures with high resolution and specific mechanical and biocompatible properties.

Introduction to NPGDMA in 3D Printing

This compound (NPGDMA) is a bifunctional methacrylate (B99206) monomer that serves as a valuable component in photocurable resins for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). Its chemical structure imparts low viscosity to the resin, which is crucial for achieving high print resolution and smooth surface finishes. Upon exposure to UV or visible light in the presence of a photoinitiator, NPGDMA undergoes rapid photopolymerization to form a densely cross-linked polymer network. This network structure provides the final printed objects with notable hardness, stiffness, and dimensional stability. The properties of NPGDMA-based resins can be tailored for a variety of applications, including the fabrication of biomedical scaffolds, microfluidic devices, and detailed models.

Resin Formulation

The formulation of a photocurable resin is a critical step that dictates the properties of the final 3D printed object. A typical NPGDMA-based resin consists of a monomer (or a combination of monomers), a photoinitiator, and optional additives such as UV blockers or pigments.

Table 1: Example of a Basic NPGDMA Resin Formulation

| Component | Role | Typical Concentration (wt%) |

| This compound (NPGDMA) | Monomer/Crosslinker | 80-99% |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) | Photoinitiator | 0.5-5%[1] |

| Sudan I | UV Blocker/Absorber | 0.05-0.6%[2] |

Experimental Protocol: Resin Preparation

-

Materials: this compound (NPGDMA), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and a UV blocker (e.g., Sudan I).

-

Procedure:

-

In a light-blocking amber bottle, combine the desired weight percentage of NPGDMA and the UV blocker.

-

Place the bottle on a magnetic stirrer and mix until the UV blocker is completely dissolved.

-

Add the photoinitiator (BAPO) to the mixture.

-

Continue stirring in the amber bottle, protected from light, until the photoinitiator is fully dissolved. The mixture should be a clear, homogeneous liquid.[3]

-

Degas the resin mixture in a vacuum chamber to remove any dissolved air bubbles, which can interfere with the printing process.

-

Photopolymerization and 3D Printing

The photopolymerization process is initiated by a light source within the 3D printer, which selectively cures the liquid resin layer by layer to build the 3D object.

Workflow for NPGDMA Resin Development and 3D Printing

Caption: Workflow from resin formulation to final part characterization.

Experimental Protocol: 3D Printing and Post-Processing

-

Printer Setup:

-

Use a DLP or SLA 3D printer equipped with a light source in the appropriate wavelength range for the chosen photoinitiator (e.g., 405 nm for BAPO).[3]

-

Ensure the resin vat is clean and the build platform is level.

-

-

Printing:

-

Pour the prepared NPGDMA resin into the vat.

-

Load the desired 3D model (STL file) into the printer's software.

-

Set the printing parameters, such as layer thickness (e.g., 25-100 µm) and exposure time per layer. These parameters will need to be optimized for the specific resin formulation and printer.

-

Initiate the printing process.

-

-

Post-Processing:

-

Once printing is complete, carefully remove the printed object from the build platform.

-

Wash the object in a solvent such as isopropyl alcohol (IPA) or ethanol (B145695) to remove any uncured resin from the surface. A two-stage wash (a "dirty" bath followed by a "clean" bath) is recommended.

-

Allow the object to dry completely.

-

For optimal mechanical properties, post-cure the object in a UV curing chamber for a specified time (e.g., 30-60 minutes).[4]

-

Characterization of NPGDMA-Based 3D Prints

4.1. Mechanical Properties

The mechanical properties of the final printed parts are crucial for their intended application.

Table 2: Representative Mechanical Properties of (Meth)acrylate-Based 3D Printing Resins

| Property | Experimental Resin | Commercial Resins | Test Standard |

| Flexural Strength (MPa) | 88.8[5] | 62.6 – 90.1[5] | ISO-4049[5] |

| Flexural Modulus (GPa) | 1.97[5] | 2.18 – 3.03[5] | ISO-4049[5] |

| Tensile Strength (MPa) | 54.4[5] | 36.3 – 54.6[5] | ASTM-D638[5] |

| Impact Strength (J/m) | 14.2[5] | 13.8 – 16.4[5] | ASTM D256-10[5] |

Experimental Protocol: Mechanical Testing

-

Specimen Preparation: Print specimens for each mechanical test according to the dimensions specified in the relevant ASTM or ISO standard (e.g., dumbbell shapes for tensile testing).[5]

-

Flexural Testing (3-Point Bending):

-

Use a universal testing machine to apply a load to the center of the specimen.

-

Record the load and deflection to determine the flexural strength and modulus.

-

-

Tensile Testing:

-

Mount the dumbbell-shaped specimen in the grips of a universal testing machine.

-

Apply a tensile load until the specimen fractures.

-

Record the load and elongation to determine the tensile strength and Young's modulus.

-

-

Impact Testing (Izod or Charpy):

-

Use a pendulum impact tester to strike a notched specimen.

-

The energy absorbed to fracture the specimen is a measure of its impact strength.

-

4.2. Biocompatibility

For applications in drug development and biomedical research, the biocompatibility of the 3D printed material is paramount. Cytotoxicity is a key indicator of biocompatibility. While NPGDMA itself is not extensively characterized in the provided results, data from similar materials like Poly(ethylene glycol) diacrylate (PEGDA) are informative. As-printed acrylate-based materials can sometimes exhibit cytotoxicity, which can often be mitigated by post-processing.[6][7]

Table 3: Biocompatibility Considerations for Acrylate-Based Resins

| Material | As-Printed Cytotoxicity | Post-Wash Cytotoxicity | Cell Adhesion |

| NPS-PEGDA | Cytotoxic | Non-cytotoxic (after 12-hour ethanol wash)[6][7] | Low |

| A-PEGDA | Non-cytotoxic | Non-cytotoxic | Low (increases with plasma treatment)[6][7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Sterilization: Sterilize the 3D printed NPGDMA samples, for example, by soaking in 70% ethanol followed by UV irradiation.

-

Cell Culture:

-

Culture a relevant cell line (e.g., fibroblasts, osteoblasts) in appropriate culture media.

-

Seed the cells in a 96-well plate containing the sterilized NPGDMA samples (or extracts from the samples). Include positive (e.g., latex) and negative (e.g., tissue culture plastic) controls.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the negative control.

-

Signaling and Polymerization Pathway

The photopolymerization of NPGDMA proceeds via a free-radical chain-growth mechanism.

Free-Radical Photopolymerization of NPGDMA

Caption: Key stages of NPGDMA free-radical photopolymerization.

This process involves three main stages:

-

Initiation: The photoinitiator absorbs light energy and decomposes into highly reactive free radicals.

-

Propagation: These free radicals attack the carbon-carbon double bonds of the NPGDMA monomers, initiating a polymer chain. This chain rapidly adds more monomer units.

-

Termination: The growth of polymer chains is terminated when two free radicals combine or through other termination reactions. The bifunctional nature of NPGDMA leads to extensive crosslinking, forming a rigid 3D network.[8]

References

- 1. CN113583165B - Bio-based 3D printing resin and preparation method thereof - Google Patents [patents.google.com]

- 2. Optical Approach to Resin Formulation for 3D Printed Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rdw.rowan.edu [rdw.rowan.edu]

- 4. Processing instruction | Liqcreate Premium Tough 3Dprinting resin [liqcreate.com]

- 5. mdpi.com [mdpi.com]

- 6. Biocompatible PEGDA Resin for 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocompatible PEGDA Resin for 3D Printing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Application Notes and Protocols for NPGDMA in Dental Composite Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction to NPGDMA in Dental Composites

Neopentyl Glycol Dimethacrylate (NPGDMA) is a low-viscosity, cross-linking dimethacrylate monomer utilized in dental composite formulations to enhance mechanical properties and tailor handling characteristics.[1][2] Its rigid cycloaliphatic structure contributes to improved hardness and strength of the final cured composite material. When incorporated into a resin matrix, typically composed of monomers like Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA), NPGDMA can influence key parameters such as viscosity, degree of conversion, polymerization shrinkage, and overall durability of the dental restoration.[2][3][4] These application notes provide a comprehensive overview of the role of NPGDMA in dental composites, including its impact on material properties and detailed protocols for evaluation.

Influence of NPGDMA on Dental Composite Properties: A Review of Quantitative Data

Table 1: Effect of Monomer Composition on Mechanical Properties of Dental Composites

| Property | Monomer System | Filler Content (wt%) | Mean Value | Standard Deviation |

| Flexural Strength (MPa) | BisGMA/TEGDMA (70/30) | 70 | 90.35 | - |

| UDMA/BisGMA/TEGDMA (40/40/20) | - | 89.5 | - | |

| Nanohybrid Composite | - | 144 | - | |

| Compressive Strength (MPa) | Nanohybrid Composite | - | 255.29 | - |

| Highly Filled Flowable Composite | - | 251.80 | - |

Data compiled from various sources to illustrate typical values for different composite types.[5][6][7][8]

Table 2: Influence of Monomer Composition on Physical Properties of Dental Composites

| Property | Monomer System | Mean Value | Standard Deviation |

| Water Sorption (µg/mm³) | TEGDMA-based | 6.33 (wt%) | - |

| BisGMA-based | Lower than TEGDMA | - | |

| UDMA-based | Lower than TEGDMA | - | |

| Commercial Nanohybrid (M10) | 14.98 | ±0.90 | |

| Commercial Nanohybrid (M6) | 36.81 | ±0.46 | |

| Water Solubility (µg/mm³) | TEGDMA-based | 2.41 | - |

| Bis-EMA (4)-based | 14.21 | - | |

| Commercial Nanohybrid (M6) | 3.3 | ±0.90 | |

| Commercial Nanohybrid (M7) | 8.55 | ±0.31 | |

| Degree of Conversion (%) | BisGMA/TEGDMA | 55 - 75 | - |

| Nanofilled Experimental Composite | 70 - 80 | - | |

| Polymerization Shrinkage (%) | Bulk-fill Composites | 1.48 - 4.26 | - |

| BisGMA/Bis-EMA/TEGDMA (56/24/20) | 4.73 | - |

Data compiled from various sources to illustrate typical values.[1][9][10][11][12]

Experimental Protocols

Detailed methodologies for evaluating the key properties of NPGDMA-containing dental composites are provided below. These protocols are based on established standards and scientific literature.

Flexural Strength and Modulus Testing

This protocol determines the material's resistance to bending forces, a critical property for restorative materials in the oral cavity.

Diagram 1: Experimental Workflow for Flexural Strength Testing

Caption: Workflow for determining the flexural strength and modulus of dental composites.

Protocol:

-

Specimen Preparation:

-

Prepare the experimental composite paste by mixing the resin matrix (containing NPGDMA) with the desired filler loading.

-

Fill a stainless steel mold with dimensions of 25 mm x 2 mm x 2 mm with the composite paste, taking care to avoid voids.

-

Cover the mold with a Mylar strip and a glass slide and apply pressure to extrude excess material.

-

Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's recommended curing time and light intensity.

-

Remove the specimen from the mold and store it in distilled water at 37°C for 24 hours.

-

-

Three-Point Bending Test:

-

Mount the specimen on a universal testing machine with a three-point bending fixture, ensuring a support span of 20 mm.

-

Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

-

Record the fracture load (P) in Newtons.

-

-

Calculation:

-

Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3PL / 2bd², where L is the support span, b is the specimen width, and d is the specimen thickness.

-

Calculate the flexural modulus (E) in Gigapascals (GPa) from the slope of the linear portion of the load-deflection curve.

-

Water Sorption and Solubility Testing

This protocol evaluates the material's interaction with water, which can affect its dimensional stability and longevity.

Protocol:

-

Specimen Preparation:

-

Prepare at least five disc-shaped specimens (15 mm diameter, 1 mm thickness) for each formulation.

-

Light-cure the specimens as previously described.

-

Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37°C.

-

-

Initial Conditioning and Weighing:

-

After 22 hours, move the specimens to another desiccator at room temperature for 2 hours.

-

Weigh each specimen to an accuracy of 0.1 mg until a constant mass (m1) is achieved.

-

-

Water Immersion:

-

Immerse the specimens in individual containers with distilled water at 37°C for 7 days.

-

-

Post-Immersion Weighing:

-

After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them (m2).

-

-

Re-conditioning and Final Weighing:

-

Return the specimens to the desiccator and re-condition them until a constant mass (m3) is achieved.

-

-

Calculation:

-

Calculate water sorption (Wsp) in µg/mm³ using the formula: Wsp = (m2 - m3) / V, where V is the volume of the specimen.

-

Calculate water solubility (Wsl) in µg/mm³ using the formula: Wsl = (m1 - m3) / V.

-

Degree of Conversion (DC) Measurement

This protocol determines the percentage of monomer double bonds that have converted to single bonds during polymerization, which is crucial for the material's properties and biocompatibility.

Diagram 2: Logic for Degree of Conversion Calculation

Caption: Logical flow for calculating the degree of conversion using FTIR spectroscopy.

Protocol:

-

Sample Preparation:

-

Record the Fourier Transform Infrared (FTIR) spectrum of the uncured composite paste.

-

Prepare a thin disc-shaped specimen (approximately 0.5 mm thick) and light-cure it.

-

Record the FTIR spectrum of the cured specimen.

-

-

Spectral Analysis:

-

Identify the absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).

-

-

Calculation:

-

Calculate the ratio of the aliphatic to aromatic peak heights for both the uncured and cured samples.

-

Calculate the Degree of Conversion (DC) as a percentage using the formula: DC (%) = [1 - (Ratio cured / Ratio uncured)] x 100.[13]

-

Cytotoxicity Assessment (MTT Assay)

This protocol evaluates the potential of the material to cause cell death, an important indicator of its biocompatibility.

Protocol:

-

Cell Culture:

-

Culture human gingival fibroblasts or other relevant cell lines in appropriate culture medium.

-

-

Material Extraction:

-

Prepare extracts of the cured composite material by incubating it in culture medium for a specified period (e.g., 24 hours) at 37°C.

-

-

Cell Exposure:

-

Expose the cultured cells to different concentrations of the material extract. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

-

-

MTT Assay:

-

After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will metabolize the MTT into a formazan (B1609692) product.

-

After incubation, dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength.

-

Calculate cell viability as a percentage relative to the negative control.

-

Conclusion

The incorporation of NPGDMA into dental composite formulations offers a promising avenue for enhancing their mechanical properties. However, a thorough evaluation of its effects on various physical, mechanical, and biological characteristics is essential for optimizing its clinical performance. The protocols and data presented in these application notes provide a framework for researchers and developers to systematically investigate the role of NPGDMA and to formulate advanced dental materials with improved longevity and biocompatibility. Further research focusing on systematic variations of NPGDMA in controlled formulations is warranted to provide more precise quantitative data and a deeper understanding of its structure-property relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 1985-51-9 [smolecule.com]

- 3. Alternative monomer for BisGMA-free resin composites formulations | Pocket Dentistry [pocketdentistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Degree of Conversion and Polymerization Shrinkage of Low Shrinkage Bulk-Fill Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Evaluation of Compressive Strength and Flexural Strength of Self-cured Cention N with Dual-cured Cention N: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Water Sorption, Solubility, and Translucency of 3D-Printed Denture Base Resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physical and mechanical properties of an experimental dental composite based on a new monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymerization Shrinkage and Degree of Conversion of New Zirconia-Reinforced Rice Husk Nanohybrid Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxicity evaluation of dental resin composites and their flowable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NPGDMA-Based Hydrogels in Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that absorb and retain large amounts of water, mimicking the extracellular matrix (ECM) of soft tissues. Their tunable physical properties and biocompatibility make them excellent candidates for various tissue engineering applications, including as scaffolds for cell growth, vehicles for drug delivery, and matrices for tissue regeneration. Neopentyl Glycol Diacrylate (NPGDMA) is a diacrylate monomer that can be polymerized to form hydrogels with desirable characteristics for tissue engineering, such as good thermal stability and the ability to form interconnected porous structures essential for nutrient exchange and cell migration. This document provides detailed protocols for the preparation and characterization of NPGDMA-based hydrogels for tissue engineering applications.

Key Applications in Tissue Engineering

NPGDMA-based hydrogels are versatile biomaterials with several applications in the field of tissue engineering:

-

Scaffolds for Cell Culture and Tissue Regeneration: The porous structure of NPGDMA hydrogels can be tailored to support the attachment, proliferation, and differentiation of various cell types, making them suitable for regenerating tissues such as bone and soft tissues.

-

Drug Delivery Systems: The hydrogel matrix can encapsulate therapeutic agents, such as growth factors or drugs, and release them in a controlled manner to promote tissue healing and regeneration.

-

3D Bioprinting: NPGDMA can be used as a component in bioinks for 3D bioprinting, allowing for the fabrication of complex, cell-laden constructs with precise architectures that mimic natural tissues.

Experimental Protocols

I. Synthesis of NPGDMA-Based Hydrogels by Photopolymerization

This protocol describes the preparation of NPGDMA hydrogels using ultraviolet (UV) light-induced photopolymerization. This method allows for rapid and controllable crosslinking at room temperature, which is advantageous for encapsulating cells and sensitive bioactive molecules.

Materials:

-

Neopentyl Glycol Diacrylate (NPGDMA) monomer

-

Photoinitiator (e.g., Irgacure 2959, LAP, or Ruthenium)[1]

-

Phosphate-buffered saline (PBS), sterile

-

Co-monomers or bioactive molecules (optional, e.g., peptides for cell adhesion)

-

UV light source (365 nm)

-

Molds for hydrogel casting (e.g., polydimethylsiloxane, PDMS)

Procedure:

-

Prepare Precursor Solution:

-

In a sterile, light-protected container, dissolve the photoinitiator in PBS at the desired concentration (e.g., 0.05-0.5% w/v).

-

Add the NPGDMA monomer to the photoinitiator solution to achieve the desired final concentration (e.g., 10-30% v/v).

-

If applicable, add any co-monomers or bioactive molecules to the solution and mix thoroughly until a homogenous precursor solution is obtained.

-

-

Casting and Curing:

-

Pipette the precursor solution into the molds of the desired shape and thickness.

-

Expose the molds to UV light (e.g., 365 nm, 5-10 mW/cm²) for a specified duration (e.g., 5-15 minutes) to initiate photopolymerization. The curing time will depend on the photoinitiator concentration, UV intensity, and hydrogel thickness.

-

-

Washing and Sterilization:

-

Carefully remove the crosslinked hydrogels from the molds.